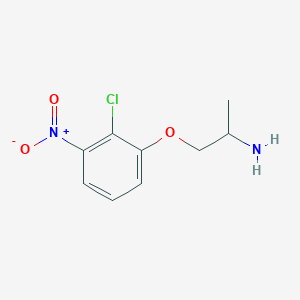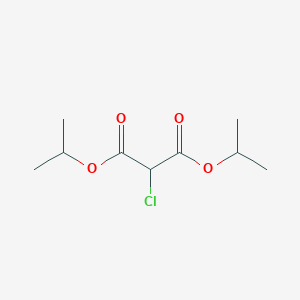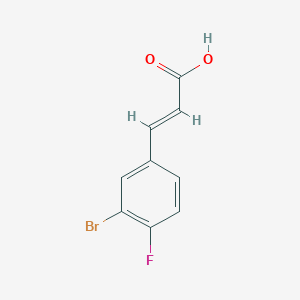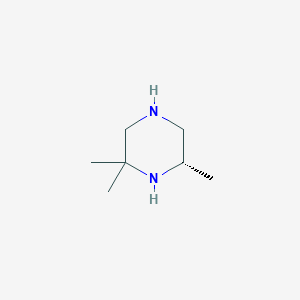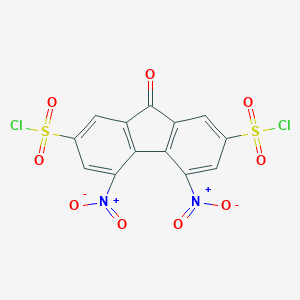
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride is a chemical compound that has been extensively used in scientific research due to its unique properties. This compound is also known as DNFDSC and is used in various biochemical and physiological studies. DNFDSC is a highly reactive compound that is used in the synthesis of various other compounds.
Mecanismo De Acción
DNFDSC is a highly reactive compound that reacts with various functional groups such as amines, hydroxyls, and thiols. The reaction of DNFDSC with these functional groups produces a fluorescent compound that can be used in various studies such as enzyme kinetics and protein-protein interactions.
Efectos Bioquímicos Y Fisiológicos
DNFDSC has been used in various biochemical and physiological studies to understand the mechanism of action of various enzymes and proteins. This compound is used to study the binding affinity of various ligands to proteins and enzymes. DNFDSC is also used to study the kinetics of various enzymatic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNFDSC is a highly reactive compound that has various advantages and limitations for lab experiments. The advantages of using DNFDSC in lab experiments include its high reactivity, specificity, and sensitivity. However, the limitations of using DNFDSC in lab experiments include its toxicity, instability, and low solubility.
Direcciones Futuras
There are various future directions for the use of DNFDSC in scientific research. One future direction is the development of new fluorescent dyes and enzyme inhibitors using DNFDSC as a starting material. Another future direction is the use of DNFDSC in the development of new diagnostic tools for various diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, DNFDSC is a highly reactive compound that has been extensively used in scientific research. This compound is used in the synthesis of various other compounds and is also used as a reagent in various biochemical and physiological studies. DNFDSC has various advantages and limitations for lab experiments, and there are various future directions for the use of this compound in scientific research.
Métodos De Síntesis
The synthesis of DNFDSC involves the reaction of 4,5-dinitrofluorenone with sulfuric acid and chlorosulfonic acid. The reaction takes place under controlled conditions and produces a highly reactive compound that is purified through various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
DNFDSC has been extensively used in scientific research due to its unique properties. This compound is used in the synthesis of various other compounds such as fluorescent dyes and enzyme inhibitors. DNFDSC is also used as a reagent in various biochemical and physiological studies.
Propiedades
IUPAC Name |
4,5-dinitro-9-oxofluorene-2,7-disulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Cl2N2O9S2/c14-27(23,24)5-1-7-11(9(3-5)16(19)20)12-8(13(7)18)2-6(28(15,25)26)4-10(12)17(21)22/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTSDYIBTIKQHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Cl2N2O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371272 |
Source


|
| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride | |
CAS RN |
192208-60-9 |
Source


|
| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

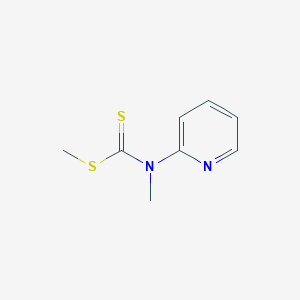




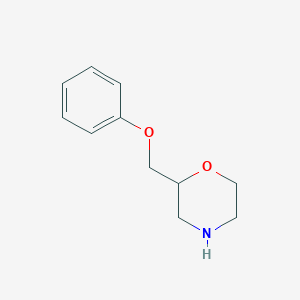
acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
